diethyl 5-[({4-nitro-1H-imidazol-1-yl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Description
Diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Properties
Molecular Formula |
C16H18N4O7S |
|---|---|
Molecular Weight |
410.4g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-(4-nitroimidazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H18N4O7S/c1-4-26-15(22)12-9(3)13(16(23)27-5-2)28-14(12)18-11(21)7-19-6-10(17-8-19)20(24)25/h6,8H,4-5,7H2,1-3H3,(H,18,21) |
InChI Key |
IMFQVRGUYVEYHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-[({4-nitro-1H-imidazol-1-yl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the nitroimidazole moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 5-[({4-nitro-1H-imidazol-1-yl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole-based drugs.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for its antiparasitic and antibacterial properties.
Uniqueness
Diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate is unique due to its thiophene ring, which imparts distinct chemical properties and potential applications compared to other nitroimidazole compounds. The presence of the thiophene ring can enhance its stability and reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
